N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2-phenoxyacetamide
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Overview
Description
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2-phenoxyacetamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[4,3-a]pyrimidine core, makes it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2-phenoxyacetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethyl-2-pyrimidinylhydrazones with aldehydes in the presence of iodobenzene diacetate, which facilitates oxidative cyclization . This reaction is usually carried out in water, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and catalyst-free conditions has been explored to enhance the efficiency and yield of the synthesis . These methods are advantageous due to their eco-friendly nature and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate is commonly used for oxidative cyclization.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield triazolopyrimidine derivatives, while reduction can produce corresponding reduced forms of the compound.
Scientific Research Applications
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . The triazolopyrimidine core is known to interact with various biological pathways, making it a versatile pharmacophore.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: Known for their biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Exhibiting diverse pharmacological activities such as anticancer and antimicrobial properties.
Uniqueness
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2-phenoxyacetamide is unique due to its specific structural features, which confer distinct biological activities and potential applications. The presence of the phenoxyacetamide moiety further enhances its versatility and effectiveness in various applications.
Properties
Molecular Formula |
C18H21N5O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H21N5O2/c1-13-11-14(2)23-16(21-22-18(23)20-13)9-6-10-19-17(24)12-25-15-7-4-3-5-8-15/h3-5,7-8,11H,6,9-10,12H2,1-2H3,(H,19,24) |
InChI Key |
NXBROFSIQHVTFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)CCCNC(=O)COC3=CC=CC=C3)C |
Origin of Product |
United States |
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